2,4,5,8,9,11-Hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene is a complex organic compound notable for its unique tetracyclic structure characterized by multiple nitrogen atoms. This compound has garnered attention in various fields such as organic chemistry and materials science due to its diverse potential applications.
This compound can be classified under nitrogen-containing heterocycles due to the presence of nitrogen atoms in its structure. It is often synthesized for research purposes and can be found in specialized chemical databases like PubChem and BenchChem, which provide detailed information about its properties and synthesis methods .
The synthesis of 2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene typically involves multi-step organic reactions. One common synthetic route includes:
Industrial production may utilize optimized synthetic routes to enhance yield and purity, employing continuous flow reactors and advanced purification techniques like chromatography.
The molecular formula of 2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene is , with a molecular weight of approximately 317.21 g/mol. The structural representation can be summarized as follows:
This structure indicates a complex arrangement that contributes to its reactivity and potential applications in various chemical reactions.
2,4,5,8,9,11-Hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene undergoes several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene involves its interaction with molecular targets through its reactive functional groups:
These interactions can lead to various biological effects and influence biochemical pathways within living organisms.
The physical and chemical properties of 2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene include:
| Property | Value |
|---|---|
| Molecular Formula | C12H18Cl2N6 |
| Molecular Weight | 317.21 g/mol |
| IUPAC Name | 3,10-bis(chloromethyl)-... |
| InChI | InChI=1S/C12H18Cl2N6/... |
| InChI Key | CULNXPZKPGWWMM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2C(C1)N3C(C4N2C(=NN4)CCl)NN=C3CCl |
These properties indicate a compound with significant reactivity due to the presence of chlorine and nitrogen atoms within its structure.
Due to its unique structure and reactivity profile:
The compound's diverse applications highlight its importance in both academic research and industrial contexts.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8